4-[2-(1H-indol-3-yl)vinyl]quinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H14N2 |
|---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
4-[(E)-2-(1H-indol-3-yl)ethenyl]quinoline |
InChI |
InChI=1S/C19H14N2/c1-3-7-18-16(5-1)14(11-12-20-18)9-10-15-13-21-19-8-4-2-6-17(15)19/h1-13,21H/b10-9+ |
InChI Key |
UCLDFWCMOVHGGC-MDZDMXLPSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC3=CC=NC4=CC=CC=C34 |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/C3=CC=NC4=CC=CC=C34 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC3=CC=NC4=CC=CC=C34 |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 1h Indol 3 Yl Vinyl Quinoline and Analogues
Established Synthetic Pathways to Indolylquinolines
The synthesis of indolylquinolines, including the specific target compound 4-[2-(1H-indol-3-yl)vinyl]quinoline, is achieved through several established chemical reactions. These methods often involve the strategic formation of either the quinoline (B57606) or the indole (B1671886) ring system, or the coupling of pre-existing indole and quinoline precursors.
Condensation Reactions Involving Quinaldine (B1664567) and Aryl Aldehyde Precursors
A common and direct approach to forming the vinyl linkage in this compound involves the condensation of quinaldine (4-methylquinoline) with an appropriate aryl aldehyde, in this case, indole-3-carboxaldehyde (B46971). researchgate.netekb.egunifi.it This reaction, often conducted in the presence of an acid or base catalyst, proceeds through the formation of a reactive intermediate from quinaldine, which then attacks the carbonyl group of the aldehyde. Subsequent dehydration yields the desired vinyl-linked product. The choice of catalyst and reaction conditions, such as solvent and temperature, can significantly influence the reaction's efficiency and yield.
A variety of condensing agents can be employed in these reactions. For instance, the reaction between two molecules of indole-3-carboxaldehyde and one molecule of carbidopa (B1219) can produce an azine derivative. unifi.it
C-C Bond Formation at the Quinoline Ring (e.g., AlCl₃-Mediated Coupling)
Lewis acids like aluminum chloride (AlCl₃) can mediate the formation of carbon-carbon bonds, a key step in constructing complex molecules. organic-chemistry.org In the context of indolylquinoline synthesis, AlCl₃ can be used to facilitate Friedel-Crafts type reactions where an indole nucleus is coupled with a quinoline derivative. While direct AlCl₃-mediated coupling to form the vinyl bridge is less common, this catalyst is instrumental in related synthetic transformations. For example, an AlCl₃·MeNO₂ complex has been utilized in Dieckmann cyclization reactions to create complex cyclic structures. organic-chemistry.org
Friedländer Quinoline Synthesis and its Adaptations for Indolylquinoline Scaffolds
The Friedländer synthesis is a powerful method for constructing quinoline rings by reacting a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group. wikipedia.orgnih.gov This reaction can be adapted to synthesize indolylquinolines by using an indole derivative that contains the necessary reactive methylene functionality. The reaction is typically catalyzed by acids or bases. wikipedia.org A modification of this process involves the in situ reduction of 2-nitrobenzaldehydes in the presence of active methylene compounds to produce substituted quinolines in high yields. nih.gov
The classic Friedländer synthesis has been the subject of numerous reviews and can be catalyzed by a range of acids, including trifluoroacetic acid, toluenesulfonic acid, and various Lewis acids. wikipedia.org
Knoevenagel Condensation in the Synthesis of Indole-Vinyl Systems
The Knoevenagel condensation is a versatile reaction for forming carbon-carbon double bonds. nih.gov It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base. nih.govacgpubs.org This method is particularly relevant for synthesizing the indole-vinyl portion of the target molecule. sciforum.net In this approach, indole-3-carboxaldehyde can be reacted with a compound containing an activated methylene group attached to what will become the quinoline part of the molecule. The reaction proceeds through a cascade of events, including the initial condensation followed by subsequent cyclization steps. rsc.org Various catalysts, including piperidine (B6355638) and titanium tetrachloride, can be employed to promote this transformation. nih.gov
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| 2-(1-phenylvinyl)benzaldehyde, methyl malonate | piperidine, AcOH, benzene (B151609), 80°C, 1.5 h | Benzylidene malonate derivative | 75% | nih.gov |
| 2-(1-phenylvinyl)benzaldehyde, methyl malonate | TiCl₄-pyridine, CH₂Cl₂, rt | Indene derivative | 79% | nih.gov |
| Aromatic aldehydes, malononitrile | Agro-waste extract | Knoevenagel product | High | acgpubs.org |
Multi-Component Reactions (MCRs) for Complex Indole-Quinoline Architectures
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer an efficient and atom-economical approach to synthesizing diverse heterocyclic structures, including those with indole and quinoline motifs. researchgate.netresearchgate.netrsc.org These reactions can rapidly build molecular complexity and are often used to generate libraries of compounds for biological screening. For example, a one-pot, three-component reaction of indole-3-aldehyde, ethyl cyanoacetate, and guanidine (B92328) hydrochloride can yield 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines. nih.gov Another MCR involves the reaction of indole, malononitrile, and barbituric acid derivatives catalyzed by magnetic nanoparticles. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Reference |
| Indole-3-aldehyde | Ethyl cyanoacetate | Guanidine hydrochloride | Microwave, grindstone, or reflux | 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines | nih.gov |
| Indole | Malononitrile | Barbituric acids | Fe₃O₄-NPs, EtOH | Pyrano[2,3-d]pyrimidines | nih.gov |
| 1H-indole-3-carbaldehyde | Active methylene compounds | Malononitrile | Triethylamine, ethanol (B145695) | Various indole derivatives | ekb.eg |
Green Chemistry Approaches in Indolylquinoline Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. nih.gov This includes the use of greener solvents, reusable catalysts, and more energy-efficient reaction conditions. benthamscience.comresearchgate.net In the context of indolylquinoline synthesis, green approaches include the use of water as a solvent, solvent-free reaction conditions, and the application of microwave or ultrasound irradiation to accelerate reactions and improve yields. researchgate.netresearchgate.net For example, the use of propylene (B89431) carbonate as a "green" solvent has been explored for the synthesis of bis-indole derivatives. researchgate.net Furthermore, the development of recyclable catalysts, such as silica (B1680970) gel or nanocatalysts, contributes to the sustainability of these synthetic processes. researchgate.net
Targeted Synthesis of Specific Positional and Substitutional Patterns
The strategic synthesis of analogues of this compound involves the selective functionalization of specific carbon and nitrogen atoms on the heterocyclic cores. Researchers have devised various routes to access derivatives with substituents at the C-2 and C-4 positions of the quinoline ring, as well as the N-1, C-4, C-5, and C-6 positions of the indole ring.
Substitution at the Quinoline Ring (C-2 and C-4):
Modifications at the C-2 position of the quinoline moiety are often pursued to modulate biological activity. A common strategy involves the use of a precursor like 2-methylquinoline (B7769805), which can be functionalized. For instance, target compounds with various substituents at the C-2 position have been prepared through cross-coupling reactions involving C-2 substituted quinolines. polyu.edu.hk One approach begins with the oxidation of a 2-methyl group to an aldehyde using selenium dioxide (SeO₂), which can then be reduced or used in further reactions. polyu.edu.hk Another powerful method for C-2 functionalization is the AlCl₃-mediated C-C bond-forming reaction between 2-chloroquinoline-3-carbonitrile (B1354263) and different indoles, which proceeds without the need for N-protection on the indole ring. nih.gov
For substitutions at the C-4 position, compounds where the quinoline moiety is linked to the N-1 position of the indole ring have been synthesized using 4-chloro-2-methylquinoline (B1666326) as a starting material. polyu.edu.hk Furthermore, a zinc-promoted method has been developed for the synthesis of 4-substituted quinolines via the selective cleavage of vinyl azides, demonstrating a novel route for C-4 functionalization. acs.org
Substitution at the Indole Ring (N-1, C-4, C-5, C-6):
The indole nucleus offers multiple sites for substitution, allowing for a wide range of derivatives.
N-1 Position: The nitrogen atom of the indole ring is a common site for substitution. Analogues with different groups at the N-1 position have been synthesized, which can significantly influence the compound's properties. polyu.edu.hk
C-4 Position: The introduction of substituents at the C-4 position of the indole ring has been achieved. For example, analogues with amino groups at this position have been synthesized and shown to possess notable biological activities. polyu.edu.hk
C-5 and C-6 Positions: The C-5 and C-6 positions of the indole ring are also key targets for modification. Fischer indole synthesis is a classic and versatile method for preparing indoles with various substitution patterns on the benzene ring portion. rsc.org For instance, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, a related heterocyclic compound, has been synthesized, demonstrating a method for introducing a halogen at the C-5 position. mdpi.com Similarly, the synthesis of α-cyano bis(indolyl)chalcones has involved the use of indoles with methoxy (B1213986) groups at the C-5 and C-6 positions, showcasing synthetic routes to alkoxy-substituted indole precursors. nih.gov
The following table summarizes some of the key starting materials and methods for achieving specific substitutions.
| Target Position | Starting Material/Method | Resulting Substituent/Analogue |
| Quinoline C-2 | Oxidation of 2-methylquinoline derivatives with SeO₂ | 2-carbaldehyde-quinoline derivatives |
| Quinoline C-2 | Cross-coupling of C-2 substituted 4-chloroquinolines with N-tosylhydrazone | Various C-2 substituted quinoline analogues |
| Quinoline C-2 | AlCl₃-mediated reaction of 2-chloroquinoline-3-carbonitrile and indoles | 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives |
| Quinoline C-4 | Use of 4-chloro-2-methylquinoline in coupling reactions | N-1 linked quinoline-indole compounds |
| Indole N-1 | Synthesis from N-1 substituted indole precursors | N-1 substituted this compound analogues |
| Indole C-4 | Synthesis from 4-aminoindole (B1269813) precursors | 4-amino substituted indole derivatives |
| Indole C-5 | Synthesis from 5-substituted indoles (e.g., 5-iodoindole, 5-methoxyindole) | 5-iodo and 5-methoxy substituted analogues |
| Indole C-6 | Fischer indole synthesis using appropriately substituted phenylhydrazines; use of 6-methoxyindole (B132359) precursors | 6-methoxy substituted analogues |
Stereoselective Synthesis and Control of Geometric Isomerism
The vinyl linker in this compound can exist as either the (E) or (Z) geometric isomer. The stereochemistry of this double bond is often crucial for biological activity, with the (E)-configuration frequently being the more active form. ontosight.ai Therefore, controlling the geometric isomerism during synthesis is a critical aspect.
The (E)-isomer, denoted as 4-[(E)-2-(1H-indol-3-yl)ethenyl]quinoline, is the commonly specified stereoisomer in chemical databases and literature, highlighting its importance. ontosight.ai Stereoselective synthetic methods are employed to preferentially obtain this isomer.
While specific methods for the direct stereoselective synthesis of this compound are often part of proprietary industrial processes, general principles of stereocontrol in similar vinyl-substituted heterocyclic systems can be applied. These include:
Wittig Reaction and its Variants (e.g., Horner-Wadsworth-Emmons): These are powerful and widely used methods for forming carbon-carbon double bonds. The choice of reagents, reaction conditions (solvent, temperature, presence of salts), and the nature of the substituents on the ylide and the aldehyde can significantly influence the E/Z selectivity. Stabilized ylides in Horner-Wadsworth-Emmons reactions generally favor the formation of the (E)-alkene.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Stille): These reactions are also instrumental in forming the vinyl linkage. The stereochemical outcome of these reactions is often highly controlled, typically retaining the stereochemistry of the vinyl halide or vinyl boronic acid starting material. Therefore, using a pure (E)-vinyl partner can lead to the exclusive formation of the (E)-product.
Catalytic Dehydrogenation: Cationic ruthenium-hydride complexes can catalyze the dehydrative C-H coupling of arylamines with diols to form substituted indoles and quinolines in a highly regioselective manner, which can also influence the stereochemistry of resulting vinyl groups. acs.org
Cycloaddition Reactions: While not directly forming the vinyl linker in the final product, stereocontrol in related synthetic intermediates can be achieved through methods like [3+2] cycloaddition reactions, which have been shown to proceed in a highly regio- and diastereoselective manner in the synthesis of complex indole-containing spiro-compounds. acs.org
The following table outlines general strategies for controlling geometric isomerism.
| Synthetic Strategy | Key Factors for (E)-Selectivity |
| Horner-Wadsworth-Emmons | Use of stabilized phosphonate (B1237965) ylides; thermodynamic control. |
| Heck Coupling | Syn-addition of the palladium complex to the alkene followed by syn-elimination. |
| Suzuki/Stille Coupling | Use of a stereochemically pure (E)-vinylboronic acid/ester or (E)-vinylstannane. |
| Photochemical Isomerization | Post-synthetic irradiation to convert a mixture of isomers to the thermodynamically more stable (E)-isomer. |
Chemical Reactivity and Transformation Studies of 4 2 1h Indol 3 Yl Vinyl Quinoline
Mechanistic Studies of Synthetic Transformations and Reaction Pathways
The synthesis of quinoline (B57606) and indole (B1671886) derivatives involves a variety of reaction pathways, often beginning with simpler precursors. The construction of the vinyl linkage between the two heterocyclic systems is a key synthetic step, which can be achieved through several mechanistic routes.
One common approach involves condensation reactions. For instance, the synthesis of related indolyl-heterocycles can be achieved through the condensation of an appropriate indole aldehyde, such as 1H-indole-3-carboxaldehyde, with a methyl-substituted heterocycle like 4-methylquinoline. The mechanism typically proceeds via a base-catalyzed aldol-type reaction, where the methyl group of the quinoline is deprotonated to form a carbanion. This nucleophile then attacks the carbonyl carbon of the indole aldehyde, forming a β-hydroxy intermediate which subsequently dehydrates to yield the stable, conjugated vinyl-linked product. The choice of catalyst and solvent is crucial; acidic conditions using reagents like p-toluenesulfonic acid (p-TSA) in acetonitrile (B52724) can also facilitate such condensations, though they may lead to side products if not optimized. mdpi.com
Alternative pathways can diverge based on reaction conditions. Studies on related systems have shown that sonication can create different reaction pathways compared to silent (conventional heating) conditions, often leading to improved yields and rates by promoting acoustic cavitation. nih.gov For the synthesis of the quinoline core itself, visible-light-mediated radical cyclization of vinyl azides with α-carbonyl benzyl (B1604629) bromides represents a modern approach. researchgate.net This method proceeds through the generation of a radical species, which undergoes intramolecular cyclization and deprotonation to form the quinoline ring. researchgate.net
The functionalization of the pre-formed quinoline or indole rings can also proceed through distinct mechanistic pathways. For example, rhodium-catalyzed reactions using 2-aryl-3-formylindoles as starting materials can lead to complex fused systems. In this process, the aldehyde group acts as a traceless directing group, first facilitating an alkenylation at the C2-position of the indole core, followed by decarbonylation and further C-H activation to yield indolo[1,2-a]quinolones. rsc.org These examples highlight the diversity of mechanistic strategies available for the synthesis and transformation of complex heterocyclic systems like 4-[2-(1H-indol-3-yl)vinyl]quinoline.
Table 1: Summary of Synthetic Pathways and Mechanistic Features
| Reaction Type | Key Reagents/Conditions | Mechanistic Steps | Product Class |
|---|---|---|---|
| Aldol Condensation | Base (e.g., piperidine) or Acid (p-TSA) | Deprotonation, Nucleophilic Attack, Dehydration | Vinyl-linked Heterocycles |
| Radical Cyclization | Visible Light, Photocatalyst (e.g., Ir(ppy)₃) | Radical Generation, Intramolecular Cyclization, Deprotonation | Substituted Quinolines researchgate.net |
| Directed C-H Functionalization | Rh(III) Catalyst, Aldehyde Directing Group | Directed Alkenylation, Decarbonylation, C-H Activation | Fused Indolo[1,2-a]quinolones rsc.org |
| Multi-component Reaction | p-TSA, Ultrasound Irradiation | Condensation under Acoustic Cavitation | Pyrano[3,2-h]quinolines nih.gov |
Derivatization Strategies via Functional Group Modifications on the Quinoline and Indole Moieties
The this compound scaffold possesses multiple sites amenable to functional group modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. Derivatization can be targeted at the quinoline ring, the indole nucleus, or the vinyl linker.
Quinoline Moiety Modifications: The quinoline ring can be functionalized at various positions. A common strategy involves the use of a 4-chloroquinoline (B167314) precursor, which allows for nucleophilic substitution at the C4-position. For example, 4-chloro-2-methylquinoline (B1666326) can be used as a starting material to introduce the indole vinyl substituent. polyu.edu.hk Furthermore, the C2-position of the quinoline ring offers a handle for introducing diversity. In a study on related quinoline-indole derivatives, a methyl group at the C2-position was oxidized to an aldehyde using selenium dioxide (SeO₂). polyu.edu.hk This aldehyde could then be reduced to a hydroxymethyl group with sodium borohydride (B1222165) (NaBH₄) or serve as a precursor for other transformations. polyu.edu.hk Alkylation of a 4-amino group on the quinoline ring has also been shown to modulate biological activity, demonstrating another route for derivatization. acs.org
Indole Moiety Modifications: The indole ring is also a prime target for derivatization. The indole nitrogen (N-1) can be readily alkylated or arylated. polyu.edu.hksemanticscholar.org For instance, the synthesis of N-methyl indole derivatives is a common strategy. polyu.edu.hk The C2-position of the indole ring can be functionalized through methods like ruthenium-catalyzed C-H alkenylation, which employs a removable cyanomethyl directing group on the indole nitrogen. sioc-journal.cn This allows for the introduction of various alkene partners with good functional group tolerance. sioc-journal.cn Halogenation, nitration, and sulfonation are also standard electrophilic substitution reactions that can modify the benzene (B151609) portion of the indole ring, typically at the C5-position. semanticscholar.org
These derivatization strategies enable the creation of large libraries of compounds for biological screening, where the effects of substituents on both electronic and steric properties can be systematically evaluated.
Table 2: Examples of Derivatization on the Quinoline-Indole Scaffold
| Moiety | Position | Modification Type | Reagents/Reaction | Resulting Functional Group |
|---|---|---|---|---|
| Quinoline | C2 | Oxidation | SeO₂ | Aldehyde (-CHO) polyu.edu.hk |
| Quinoline | C2 | Reduction | NaBH₄ | Hydroxymethyl (-CH₂OH) polyu.edu.hk |
| Quinoline | C4 | Alkylation (of amine) | Alkyl Halide | Substituted Amine (-NHR) acs.org |
| Indole | N1 | Alkylation | Methylating Agent | N-Methyl polyu.edu.hk |
| Indole | C2 | Alkenylation | Ru(II) Catalyst, Directing Group | C2-Vinyl sioc-journal.cn |
| Indole | C5 | Halogenation | NBS, NCS | Bromo, Chloro semanticscholar.org |
Exploration of Novel Cyclization and Coupling Reactions (e.g., Cu-Catalyzed Cycloadditions)
The vinyl-conjugated indole-quinoline structure is an excellent substrate for exploring novel cyclization and coupling reactions, which can generate more complex, rigid, and polycyclic molecular architectures. Copper-catalyzed reactions, in particular, have emerged as powerful tools for this purpose.
Copper-Catalyzed Cycloadditions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been widely used to link heterocyclic fragments. preprints.org This reaction can be envisioned for derivatizing an alkyne- or azide-functionalized this compound to introduce a 1,2,3-triazole ring, a common bioisostere in medicinal chemistry. preprints.orgnih.gov
More advanced copper-catalyzed cycloadditions have been developed for building fused ring systems. For example, an efficient Cu(OTf)₂-catalyzed [3+2] cycloaddition between indole-3-acrylate and p-benzoquinone has been reported to construct indole-tethered benzofuran (B130515) scaffolds. rsc.org A similar strategy could potentially be applied to the vinylquinoline portion of the target molecule. Another relevant transformation is the copper(II)-catalyzed formal (3+2) cycloaddition of 2H-azirines to the enol of a quinolin-2-one, which provides access to complex pyrrolo[3,2-c]quinolone scaffolds through the cleavage of the N1-C2 azirine bond. mdpi.com
Other Novel Reactions: Beyond copper catalysis, other transition metals facilitate unique transformations. Palladium-catalyzed coupling reactions are instrumental in forming C-C bonds. For instance, a Pd-catalyzed reaction of 2-iodoanilines can be used to construct the quinoline ring system itself. organic-chemistry.org The C3-position of indoles can be heteroarylated via a Cu(II)-catalyzed aminocupration followed by nucleophilic addition, a reaction that directly forges a link between an indole and another heterocycle. acs.org
Dearomative cycloadditions represent another frontier. The (4+3) cycloaddition of 2-vinylindoles with oxyallyl cations (generated in situ from α-haloketones) has been shown to produce complex cyclohepta[b]indole derivatives with high diastereoselectivity. semanticscholar.org This reaction treats the 2-vinylindole as a four-carbon diene component, leading to a seven-membered ring fused to the indole core. semanticscholar.org Such novel transformations significantly expand the chemical space accessible from the this compound scaffold.
Table 3: Overview of Novel Cyclization and Coupling Reactions
| Reaction Type | Catalyst/Reagents | Substrate Moiety | Key Transformation | Resulting Scaffold |
|---|---|---|---|---|
| [3+2] Cycloaddition | Cu(OTf)₂ | Indole-3-acrylate | Reaction with p-benzoquinone | Indole-tethered Benzofuran rsc.org |
| (3+2) Cycloaddition | Cu(II) salts | Quinolin-2-one enol | Reaction with 2H-azirine | Pyrrolo[3,2-c]quinolone mdpi.com |
| C3-Heteroarylation | Cu(II) | Indole | Aminocupration/Nucleophilic Addition | C3-arylated Indole acs.org |
| (4+3) Cycloaddition | Base, TFE | 2-Vinylindole | Reaction with oxyallyl cation | Cyclohepta[b]indole semanticscholar.org |
| Click Chemistry (CuAAC) | Cu(I) | Alkyne/Azide-functionalized scaffold | Azide-Alkyne Cycloaddition | Triazole-linked Hybrid preprints.orgnih.gov |
Computational and Theoretical Chemistry of Indolylquinoline Systems
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT))
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For indolylquinoline systems, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools to predict molecular geometries, electronic structures, and spectroscopic behaviors. rsc.orgnih.gov These methods allow for the analysis of a molecule's characteristics at the atomic level, offering a lens into its stability and reactivity. rsc.orgnih.gov
Geometry optimization is a critical first step in computational analysis, aiming to find the most stable three-dimensional arrangement of a molecule, which corresponds to a local minimum on the potential energy surface. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine optimized structural parameters such as bond lengths, bond angles, and dihedral angles. nih.govnih.gov
The electronic structure of a molecule dictates its chemical behavior. Key to this analysis are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. rsc.org The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity, whereas a smaller gap indicates the molecule is more easily polarized and reactive. nih.gov
For quinoline derivatives, the HOMO and LUMO are typically distributed across the π-conjugated system. nih.gov In 4-[2-(1H-indol-3-yl)vinyl]quinoline, the HOMO is expected to be located primarily on the electron-rich indole (B1671886) moiety, while the LUMO may be centered on the quinoline ring and the vinyl bridge, facilitating intramolecular charge transfer upon excitation. nih.gov
Table 1: Frontier Molecular Orbital Energies and Reactivity Descriptors for a Related Quinoline Derivative (Note: Data below is for a representative quinoline derivative from literature and is used here for illustrative purposes.)
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.646 nih.gov |
| ELUMO | -1.816 nih.gov |
| Energy Gap (ΔE) | 4.830 nih.gov |
| Ionization Potential (I) | 6.646 nih.gov |
| Electron Affinity (A) | 1.816 nih.gov |
| Chemical Hardness (η) | 2.415 |
| Electronegativity (χ) | 4.231 |
| Electrophilicity Index (ω) | 3.705 |
This table is interactive. Users can sort columns by clicking on the headers.
The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. mdpi.com For indolylquinolines, the MEP map helps to predict sites for electrophilic and nucleophilic attacks. Typically, the nitrogen atom of the quinoline ring and the region around the indole NH group show negative potential, making them susceptible to electrophilic attack, while the hydrogen atoms exhibit positive potential. mdpi.com
TD-DFT is a widely used method to simulate electronic absorption spectra (UV-Vis) and emission spectra. rsc.orgmdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of absorption. nih.gov These theoretical spectra can be compared with experimental data for validation of the computational methodology. mdpi.com
For quinoline-based systems, TD-DFT calculations have shown good agreement with experimental UV-Vis spectra. nih.govnih.gov The main absorption bands in compounds like this compound are typically attributed to π→π* transitions within the extensive conjugated system formed by the indole and quinoline rings linked by the vinyl group. nih.gov Similarly, computational methods can simulate vibrational spectra (IR and Raman), which aids in the assignment of experimental vibrational bands to specific molecular motions. nih.govmdpi.com
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov For indolylquinoline derivatives, which have shown potential as anticancer and antimicrobial agents, docking studies can identify key interactions with biological targets like enzymes or receptors. polyu.edu.hknih.gov
In studies of analogous quinoline-indole compounds, molecular docking has been used to investigate their binding to targets such as tubulin. polyu.edu.hk These studies reveal that the ligand typically binds in a hydrophobic pocket of the protein, stabilized by van der Waals forces, hydrogen bonds, and π-π stacking interactions between the aromatic rings of the ligand and amino acid residues of the protein. researchgate.net For example, the indole NH group can act as a hydrogen bond donor, while the quinoline nitrogen can act as an acceptor. nih.gov
Table 2: Illustrative Molecular Docking Results for an Indolyl-Quinoline Analog with a Target Protein
| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|---|
| Indolyl-Quinoline Analog | Tubulin polyu.edu.hk | -8.5 | Cys241, Leu242, Ala316 |
| Indolyl-Quinazolinone | (p)ppGpp Synthetase acs.org | -6.1 | (Specific residues vary) |
| Pyrimidoquinoline | Mcl-1 Enzyme jmchemsci.com | -8.97 | (Specific residues vary) |
This table is interactive. Users can sort columns by clicking on the headers.
These docking simulations provide a rational basis for the observed biological activity and guide the design of new derivatives with improved binding affinity and selectivity.
Theoretical Insights into Chemical Reactivity and Selectivity
DFT-based reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's global and local reactivity. rsc.orgresearchgate.net Global reactivity descriptors include chemical hardness (η), chemical potential (μ), electronegativity (χ), and the electrophilicity index (ω). jmchemsci.com
Chemical Hardness (η) measures the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard" and less reactive. nih.gov
Electronegativity (χ) describes the power of a molecule to attract electrons.
Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. jmchemsci.com
Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. researchgate.net This analysis can pinpoint specific atoms on the indole or quinoline rings that are most likely to participate in chemical reactions, offering valuable insights for synthetic chemists looking to modify the molecule's structure. researchgate.net Together, these theoretical tools provide a comprehensive understanding of the chemical behavior of indolylquinoline systems, guiding further experimental and therapeutic development.
Structure Activity Relationship Sar Studies of Indolylquinoline Systems
Impact of Quinoline (B57606) Ring Substitutions on Biological Activity
The quinoline moiety is a key pharmacophore, and modifications to this ring system can significantly modulate the biological efficacy of the entire molecule. mdpi.com Research into various indolylquinoline and related styrylquinoline derivatives has revealed several key insights into the role of quinoline substitutions.
For instance, in the context of antimalarial 4-aminoquinolines, the substituent at the 7-position of the quinoline ring is critical. nih.govyoutube.com An electron-withdrawing group, such as a chloro group at this position, is considered optimal for activity. nih.govyoutube.compharmacy180.com This feature can lower the pKa of the quinoline ring nitrogen, which is believed to be important for drug accumulation in the acidic food vacuole of the malaria parasite. nih.gov Conversely, introducing a methyl group at position 3 has been shown to reduce activity, and an additional methyl group at position 8 can abolish it entirely. pharmacy180.com
In the realm of anticancer agents, such as combretastatin (B1194345) A-4 analogs, substitutions on the quinoline ring also play a pivotal role. nih.govnih.gov Studies have shown that the position of substituents like methyl or tert-butyl groups can significantly influence antiproliferative activity. nih.gov For example, in one series of hydrazone-linked analogs, a 7-tert-butyl substituted quinoline was the most potent, while moving the methyl group from the 7-position to the 6- or 8-position altered the activity profile. nih.gov The introduction of bulky groups, such as a 7-benzyloxy substituent, has also been explored, sometimes leading to a slight reduction in activity compared to smaller groups. nih.gov Furthermore, the electronic properties of substituents are important; electron-donating groups like methoxy (B1213986) (-OCH3) can enhance activity in some contexts, while electron-withdrawing groups like chlorine (-Cl) may diminish it. researchgate.net
| Position on Quinoline Ring | Substituent Type | Observed Impact on Biological Activity | Example Context | Reference |
|---|---|---|---|---|
| 7-position | Electron-Withdrawing (e.g., -Cl) | Optimal for antimalarial activity. | 4-Aminoquinolines | nih.govyoutube.compharmacy180.com |
| 3-position | Methyl (-CH3) | Reduces antimalarial activity. | 4-Aminoquinolines | pharmacy180.com |
| 8-position | Methyl (-CH3) | Abolishes antimalarial activity. | 4-Aminoquinolines | pharmacy180.com |
| 7-position | tert-Butyl | Potent antiproliferative activity. | Combretastatin Analogs | nih.gov |
| 7-position | Benzyloxy | Slightly reduced antiproliferative activity compared to tert-butyl. | Combretastatin Analogs | nih.gov |
| 4-position | Dialkylaminoalkyl side chain | Optimal for antimalarial activity (e.g., Chloroquine). | 4-Aminoquinolines | pharmacy180.com |
Role of Indole (B1671886) Ring Substitutions on Biological Activity
The indole nucleus is another critical component contributing to the biological profile of these compounds. researchgate.netmdpi.comchim.it The indole ring itself is often essential for activity; in some antimalarial studies, removal of the indole moiety led to a complete loss of activity. acs.org
Substitutions on the indole ring, particularly on the indole nitrogen (N-1 position), can have a profound effect. In certain anticancer derivatives, N-alkoxy substitutions of increasing carbon length were found to significantly enhance efficacy. mdpi.com Similarly, linking the quinoline part of the molecule to the N-1 position of the indole has been explored in the design of potent tubulin inhibitors. Other studies have shown that substitution at the N-1 position with a methyl group can dramatically increase activity compared to the unsubstituted analog. mdpi.com
The position of substitution on the indole's benzene (B151609) ring also matters. For example, chloro substituents have been noted as beneficial for the activity of some triazolylindole derivatives. nih.gov In contrast, substitutions at the C-3 position of the indole with certain groups like olefins have been reported to result in lower activity in some anticancer contexts. mdpi.com This highlights that the point of attachment of the vinyl linker to the indole (the 3-position in 4-[2-(1H-indol-3-yl)vinyl]quinoline) is a key determinant of activity.
| Position on Indole Ring | Substituent Type | Observed Impact on Biological Activity | Example Context | Reference |
|---|---|---|---|---|
| Indole Moiety | Complete removal | Complete loss of antimalarial activity. | Quinoline-Indole Conjugates | acs.org |
| N-1 position | Methyl (-CH3) | Significant enhancement of anticancer activity. | Indole Derivatives | mdpi.com |
| N-1 position | Increasing carbon length of N-alkoxy groups | Enhanced growth inhibitory effect in cancer cells. | Indole-3-Carbinol Derivatives | mdpi.com |
| C-5 position | Chloro (-Cl) | Beneficial for antimicrobial activity. | Triazolylindole Derivatives | nih.gov |
| C-3 position | Olefins | Resulted in lesser anticancer activity. | Indole Derivatives | mdpi.com |
Influence of the Vinyl Linker on Molecular Conformation and Biological Activity
A key feature of the vinyl linker is its role in creating an extended conjugated π-system across the quinoline and indole rings. This conjugation is vital for activity. acs.org Studies on related antimalarial compounds have shown that saturating the vinyl linker (i.e., converting the -CH=CH- double bond to a -CH2-CH2- single bond) leads to a substantial loss of biological activity. This indicates that the electronic communication and planarity afforded by the conjugated system are essential for the molecule's mechanism of action. acs.org
Furthermore, the stereochemistry of the vinyl linker is important. The "(E)" designation in the full chemical name, 4-[(E)-2-(1H-indol-3-yl)ethenyl]quinoline, specifies the geometry around the double bond, which dictates the three-dimensional shape of the molecule. This specific conformation is likely preferred for optimal interaction with the target protein or enzyme. The length and flexibility of the linker are also determining factors for biological activity in many classes of conjugated molecules, as these characteristics govern the distance and relative orientation between the two heterocyclic systems. mdpi.comnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Efficiency Metrics
Quantitative Structure-Activity Relationship (QSAR) is a computational approach that aims to build mathematical models correlating the chemical structures of compounds with their biological activities. researchgate.netnih.govnih.gov For indolylquinoline systems, QSAR models can help predict the activity of new, unsynthesized derivatives, thereby guiding medicinal chemistry efforts toward more promising compounds and reducing the need for exhaustive synthesis and testing. nih.gov These models use calculated molecular descriptors—such as electronic properties, hydrophobicity, and steric parameters—to quantify the structural features responsible for activity. researchgate.net
To evaluate and compare the quality of different compounds during the drug discovery process, several ligand efficiency metrics are employed. These metrics provide a way to normalize the potency of a compound by its size or other physicochemical properties, helping to identify compounds that are highly efficient in their binding. exactelabs.com
Key ligand efficiency metrics include:
Ligand Efficiency (LE): This normalizes binding affinity (often expressed as pIC50 or pKi) by the number of non-hydrogen atoms (heavy atom count, HAC). It provides a measure of the binding energy per atom. A higher LE value is generally desirable, with a value of >0.3 often considered a good starting point for lead compounds.
Lipophilic Ligand Efficiency (LLE): This metric relates potency to lipophilicity (logP). It is calculated as pIC50 - logP. High LLE values are favorable as they indicate that a compound achieves high potency without excessive lipophilicity, which can lead to poor pharmacokinetic properties.
Binding Efficiency Index (BEI): This is the ratio of the pKi to the molecular weight (MW) of the compound. It is conceptually similar to LE but uses molecular weight as the measure of size.
These metrics are invaluable for prioritizing hits from screening campaigns and for tracking the quality of compounds during lead optimization. By focusing on optimizing metrics like LE and LLE, chemists can aim to develop compounds that not only have high potency but also possess more "drug-like" properties.
| Metric | Abbreviation | Calculation | Description |
|---|---|---|---|
| Ligand Efficiency | LE | pIC50 / HAC | Measures the binding efficiency per non-hydrogen atom (Heavy Atom Count). Helps identify compounds that achieve potency with minimal size. |
| Lipophilic Ligand Efficiency | LLE | pIC50 - logP | Assesses the relationship between potency and lipophilicity. Higher values suggest a more favorable balance. |
| Binding Efficiency Index | BEI | (pKi / MW) x 1000 | Normalizes binding affinity against the molecular weight (MW) of the compound. |
| Surface-Binding Efficiency Index | SEI | (pKi / PSA) x 100 | Relates potency to the polar surface area (PSA) of the molecule. |
Mechanistic Investigations of Biological Activities in Vitro and Molecular Level
Interaction with Cellular Pathways and Molecular Targets
The biological activity of 4-[2-(1H-indol-3-yl)vinyl]quinoline and its derivatives is rooted in their ability to interact with a variety of fundamental cellular components and signaling pathways. These interactions range from modulating organelle function to inhibiting critical enzymes involved in cell replication and signaling.
Mitochondrial Function Modulation (e.g., Dissipation of Mitochondrial Potential)
Derivatives of the quinoline-indole scaffold have been shown to interfere with mitochondrial function, a critical aspect of cellular metabolism and survival. Research indicates that these compounds can induce the dissipation of the mitochondrial membrane potential (ΔΨm). acs.orgnih.govacs.org This disruption is an early event in their mechanism of action against certain pathogens and cancer cells. acs.orgnih.gov For instance, novel conjugated quinoline-indoles have demonstrated the ability to compromise the mitochondrial function in Plasmodium falciparum, the parasite responsible for malaria. acs.orgnih.gov This action is linked to their capacity to dissipate the mitochondrial potential, suggesting a mechanism distinct from traditional antimalarials. acs.org
Furthermore, a synthesized hybrid molecule incorporating the (E)-4-(1H-indol-3-ylvinyl)-pyridinium (F16) cation, a structure related to the subject compound, was specifically designed to target mitochondria. mdpi.com This hybrid demonstrated a significant ability to reduce the mitochondrial membrane potential in isolated rat liver mitochondria, underscoring the role of this chemical moiety in targeting and disrupting mitochondrial integrity. mdpi.com The loss of mitochondrial membrane potential is a key indicator of mitochondrial damage and can trigger downstream apoptotic pathways. acs.orgnih.gov
Table 1: Summary of Findings on Mitochondrial Function Modulation
| Compound Class/Derivative | Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Novel Quinoline-Indoles | Plasmodium falciparum | Dissipation of mitochondrial potential as an early event in antimalarial action. | acs.orgnih.gov |
| Phenothiazine-F16 Hybrid | Rat Liver Mitochondria | Significant reduction of mitochondrial membrane potential. | mdpi.com |
| 3-Methyleneisoindolinones | Head and Neck Squamous Cell Carcinoma (HNSCC) | Disruption of mitochondrial membrane potential (MMP). | acs.org |
Topoisomerase Inhibition and DNA Intercalation
The planar aromatic structure of the quinoline (B57606) ring is a key feature that allows compounds like this compound to function as DNA intercalators. researchgate.net DNA intercalators insert themselves between the base pairs of the DNA double helix, causing structural changes that can disrupt DNA replication and transcription, ultimately leading to cytotoxicity. researchgate.netacs.org
This intercalating ability is often linked to the inhibition of topoisomerases, enzymes that are crucial for managing DNA topology during cellular processes. researchgate.netmdpi.com Topoisomerase inhibitors are a cornerstone of cancer chemotherapy. acs.orgmdpi.com By stabilizing the transient DNA-topoisomerase complex, these agents lead to DNA strand breaks and trigger apoptosis in rapidly dividing cancer cells. researchgate.net While many quinoline derivatives act as topoisomerase poisons, some also inhibit the catalytic activity of the enzymes. acs.org Studies on related quinoxaline (B1680401) and pyrazolo[4,3-f]quinoline derivatives have demonstrated their efficacy as inhibitors of both topoisomerase I and topoisomerase IIα, often in conjunction with their DNA intercalating properties. mdpi.comnih.govmdpi.com
G-Quadruplex Stabilization
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of nucleic acids, such as those found in telomeres and gene promoter regions. rsc.orgnih.gov The stabilization of these structures by small molecules has emerged as a promising anticancer strategy, as it can inhibit telomerase activity and repress the transcription of key oncogenes like c-MYC. rsc.orgnih.gov
The quinoline-indole scaffold is particularly effective at binding to and stabilizing G4 DNA structures. rsc.orgdiva-portal.org Biophysical studies have shown that bis-indole quinolines can selectively stabilize G4 structures over standard duplex DNA. rsc.orgnih.gov This selectivity is attributed to specific interactions, such as end-stacking on the terminal G-quartets of the G4 structure. rsc.org The development of macrocyclic bis-indole quinolines has further enhanced the potency and selectivity for G4 topologies. rsc.org Research on related 3,3-diindolyl-methyl derivatives also highlights the importance of the bis-indole core in achieving strong G4 binding and stabilization. diva-portal.orgresearchgate.net
Table 2: G-Quadruplex DNA Binding and Stabilization by Related Compounds
| Compound Class | Assay | Target G4 DNA | Key Finding | Reference |
|---|---|---|---|---|
| Macrocyclic bis-indole quinolines | Biophysical assays | Parallel/hybrid G4 topologies | Potent ability to interact with and stabilize G4 structures with clear selectivity over dsDNA. | rsc.org |
| 11-substituted quindoline (B1213401) analogs | Cell-free and in vitro assays | c-MYC promoter G4 | Demonstrated good cell-free G4-stabilizing profiles. | nih.gov |
| Bis-indoles (3,3-diindolyl-methyl derivatives) | FRET melting, CD melting, Taq polymerase stop assay | Telomeric and c-MYC G4s | Strongly bind and stabilize G4 DNA structures. | diva-portal.orgresearchgate.net |
Kinase Inhibition (e.g., GSK3β, ERK, PDGF-RTK)
Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders. nih.govnih.gov The quinoline-indole scaffold has been identified as a promising framework for the development of kinase inhibitors. nih.gov
A significant target is Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase involved in a multitude of cellular processes, including cell proliferation, apoptosis, and inflammation. nih.govplos.orgactuatetherapeutics.com Over-activity of GSK-3β is implicated in various cancers and Alzheimer's disease. nih.govactuatetherapeutics.com Benzofuran-3-yl-(indol-3-yl)maleimides and 1-(alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-diones, which are structurally related to the subject compound, have been identified as potent, ATP-competitive inhibitors of GSK-3β. nih.govactuatetherapeutics.com
In addition to GSK-3β, some of these compounds have shown inhibitory activity against other kinases, such as ERK2 (Extracellular signal-regulated kinase 2), Protein Kinase Bβ (PKBβ/AKT2), and Protein Kinase Cγ (PKCγ), though often with lower potency, indicating a degree of selectivity. nih.gov The ability of GSK-3 to regulate numerous signaling pathways makes its inhibition a key therapeutic strategy. mdpi.com
Table 3: Kinase Inhibition by Structurally Related Compounds
| Compound Scaffold | Kinase Target | IC₅₀ | Reference |
|---|---|---|---|
| 1-(phenylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione (Hit 2) | GSK-3β | 20.55 µM | nih.gov |
| Analogue 14 of Hit 2 | GSK-3α | ~2 µM | nih.gov |
| Analogue 14 of Hit 2 | GSK-3β | < 10 µM | nih.gov |
| Analogue 14 of Hit 2 | PKBβ (AKT2) | 14.9 µM | nih.gov |
| Analogue 14 of Hit 2 | ERK2 | 21.3 µM | nih.gov |
| Analogue 19 of Hit 2 | GSK-3α | ~2 µM | nih.gov |
| Analogue 19 of Hit 2 | GSK-3β | 4.1 µM | nih.gov |
Tubulin Polymerization Inhibition and Colchicine (B1669291) Binding Site Interactions
Microtubules are dynamic polymers essential for cell division, structure, and transport. frontiersin.org Disrupting microtubule dynamics is a highly effective anticancer strategy. The subject compound's scaffold is related to a class of molecules known as microtubule-targeted agents, specifically those that inhibit tubulin polymerization by binding to the colchicine site. frontiersin.orgtandfonline.comnih.gov
Colchicine binding site inhibitors (CBSIs) are structurally diverse but often feature two aromatic rings held in a specific spatial orientation, similar to the natural product Combretastatin (B1194345) A-4 (CA-4). frontiersin.orgnih.gov Chemists have successfully replaced the phenyl rings of CA-4 with various heterocyclic systems, including quinoline and indole (B1671886) rings, to create potent new inhibitors. frontiersin.org These quinoline-indole derivatives effectively inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. frontiersin.orgmdpi.com Molecular docking studies confirm that these compounds fit into the colchicine binding site on β-tubulin, establishing a basis for their potent antiproliferative activity. mdpi.com
Table 4: Tubulin Polymerization Inhibition by Related Indole Derivatives
| Compound Class/Derivative | Assay | IC₅₀ | Key Finding | Reference |
|---|---|---|---|---|
| Quinoline-indole derivative (Compound 25) | Tubulin interaction | 2.7 ± 0.04 μM | Inhibited binding of radiolabelled colchicine to tubulin. | frontiersin.org |
| 6- and 7-heterocyclyl-1H-indole derivative (1k) | Tubulin polymerization | 0.58 ± 0.06 µM | Potent inhibition of tubulin polymerization and colchicine binding. | mdpi.com |
| Indole derivative (Compound 5m) | Tubulin polymerization | 0.37 ± 0.07 μM | Effectively inhibited tubulin polymerization. | mdpi.com |
Phosphodiesterase 4 (PDE4) Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP). openrespiratorymedicinejournal.comnih.gov Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses inflammatory responses and promotes smooth muscle relaxation. nih.govnih.gov Consequently, PDE4 inhibitors are used to treat inflammatory conditions like chronic obstructive pulmonary disease (COPD). openrespiratorymedicinejournal.comnih.gov
The quinoline scaffold has been identified in compounds designed as PDE4 inhibitors. google.com While direct evidence for this compound is not prominent, related structures have been pursued for this activity. For example, a patent describes various quinoline derivatives for use as phosphodiesterase inhibitors. google.com The development of potent and selective PDE4 inhibitors is an active area of research, with a focus on mitigating side effects by targeting specific PDE4 subtypes (e.g., PDE4B) or through inhaled administration to limit systemic exposure. openrespiratorymedicinejournal.comresearchgate.net The anti-inflammatory effects of PDE4 inhibition make this a relevant potential mechanism for quinoline-indole compounds. nih.gov
Other Enzyme and Protein Interactions
Investigations have identified several key enzyme and protein interactions for this compound and its analogs.
Prodrug for Gluconeogenesis Inhibition
The compound this compound, also referred to as IVQ, functions as a prodrug. nih.gov Pharmacokinetic studies have shown that after administration, IVQ is rapidly converted in vivo to its active form, (E)-3-(2-(quinoline-4-yl)vinyl)-1H-indol-6-ol (QVO). nih.govresearchgate.net The active metabolite, QVO, is an inhibitor of hepatic gluconeogenesis, a primary pathway for glucose production in the body. nih.govresearchgate.net The mechanism of this inhibition involves the activation of the calmodulin-dependent protein kinase kinase β- and liver kinase B1-adenosine monophosphate-activated protein kinase (AMPK) signaling pathways. nih.gov It also acts through an AMPK-independent pathway related to mitochondrial function. nih.gov This activity highlights its potential in regulating glucose homeostasis. nih.govresearchgate.net
Interaction with BAF Complexes
The compound, also known under the designation IQ1, is utilized as a research tool to investigate the activity of BAF (SWI/SNF) chromatin remodeling complexes. lookchem.com These complexes are crucial for regulating gene expression and DNA repair processes, and the ability of this compound to modulate their activity makes it a valuable molecule for studying these fundamental cellular mechanisms. lookchem.com
Tubulin Polymerization Inhibition (Analog-Based)
A significant body of research on close structural analogs of this compound has established tubulin as a primary target. frontiersin.org Numerous quinoline-indole derivatives, designed as analogs of isocombretastatin A-4 (isoCA-4), have demonstrated potent inhibition of microtubule polymerization. polyu.edu.hknih.gov These compounds function by binding to the colchicine site on tubulin, which disrupts the dynamic assembly of microtubules essential for cell division. polyu.edu.hknih.govmdpi.com This mechanism is a hallmark of many successful anticancer agents. frontiersin.org
| Compound | Description | Finding | IC₅₀ (Tubulin Polymerization) | Reference |
|---|---|---|---|---|
| Derivative 34b | isoCA-4 analog with quinoline and indole moieties | Effectively inhibited microtubule polymerization by binding to the colchicine site. | 2.09 µM | polyu.edu.hknih.gov |
| Derivative 27c | isoCA-4 analog with quinoline and indole moieties | Competed with colchicine in binding to tubulin. | 2.54 µM | polyu.edu.hknih.gov |
| Compound 25a | Quinoline-Chalcone Hybrid | Showed potent anti-tubulin activity, superior to colchicine. | 2.1 µM | mdpi.com |
Cellular Response Mechanisms (e.g., Apoptosis Induction, Cell Cycle Arrest)
The disruption of key protein functions, particularly tubulin polymerization, by quinoline-indole derivatives triggers significant cellular responses, most notably cell cycle arrest and apoptosis (programmed cell death).
Studies on various analogs of this compound consistently show that these compounds are potent inducers of cell cycle arrest, typically at the G2/M phase. frontiersin.orgnih.govsioc-journal.cn This arrest prevents cancer cells from entering mitosis and proliferating. Following cell cycle arrest, these compounds induce apoptosis. sioc-journal.cnnih.govspandidos-publications.com The molecular mechanism of apoptosis induction involves several key events:
Disruption of Microtubule Networks: The inhibition of tubulin polymerization leads to the collapse of the cellular microtubule network. nih.gov
Caspase Activation: A marked increase in the activity of executioner caspases, such as caspase-3, and initiator caspases, like caspase-8 and caspase-9, is observed. nih.gov
Modulation of Apoptotic Proteins: The levels of pro-apoptotic proteins, such as Bax, are increased, while the expression of cell cycle regulatory proteins like Cdk1 and Cdk2 is decreased. nih.gov
Mitochondrial Depolarization: The compounds can cause depolarization of the mitochondrial membrane, a key step in the intrinsic apoptotic pathway. nih.gov
Another indoloquinoline derivative, IQDMA, was found to induce S-phase arrest in HL-60 leukemia cells, demonstrating that the specific cellular response can vary depending on the derivative and cell line. nih.gov
| Compound | Cell Line | Cellular Response | Key Mechanistic Finding | Reference |
|---|---|---|---|---|
| Derivative 34b | K562 (Leukemia) | Apoptosis & G2/M Arrest | Disrupted microtubule networks, depolarized mitochondria. | nih.gov |
| Compound 9b | MGC-803, HGC-27 (Gastric Cancer) | Apoptosis & G2/M Arrest | Induced intrinsic apoptosis and downregulated related proteins. | sioc-journal.cn |
| IQDMA | HL-60 (Leukemia) | Apoptosis & S-Phase Arrest | Increased levels of Bax and activated caspases-3, -8, and -9. | nih.gov |
| EMMQ | HepG2 (Liver Cancer) | Apoptosis | Induced DNA damage, leading to mitochondrial cytochrome c release. | spandidos-publications.com |
| DFIQ | H1299, A549 (Lung Cancer) | Apoptosis & Sub-G1 Arrest | Upregulated the cell cycle inhibitor p21. | mdpi.com |
Mechanistic Insights into Antimicrobial Activity (e.g., Inhibition of Biofilm Formation)
While the specific compound this compound has not been a direct subject of antimicrobial mechanism studies, the broader class of indoloquinoline and quinoline-based compounds has demonstrated significant antimicrobial and antibiofilm activities. ccspublishing.org.cn
Research on indolo[2,3-b]quinoline derivatives has shown they can work synergistically with conventional antibiotics like ciprofloxacin. nih.gov These molecules, while not possessing antimicrobial activity on their own, can attenuate the formation of Pseudomonas aeruginosa biofilms by up to 80% when used in combination with an antibiotic. nih.gov This approach may help prevent the formation of antibiotic-tolerant biofilms during treatment. nih.gov
Other quinoline derivatives have been found to possess potent activity against methicillin-resistant Staphylococcus aureus (MRSA). ccspublishing.org.cn The mechanisms for quinoline-based antimicrobials are varied but can include the inhibition of essential bacterial enzymes. For example, some indolylquinoline-dione derivatives have been shown to inhibit the superhelix activity of DNA gyrase, an enzyme critical for bacterial DNA replication. ccspublishing.org.cn The ability of certain halogenated quinolines to eradicate existing bacterial biofilms has also been reported. ccspublishing.org.cn These findings suggest that the this compound scaffold may warrant investigation for similar antimicrobial and antibiofilm properties.
Advanced Spectroscopic and Spectrometric Characterization
X-ray Crystallography and Solid-State Structural AnalysisThere are no published X-ray crystallography studies detailing the crystal system, space group, or specific bond lengths and angles that would define the three-dimensional solid-state structure of 4-[2-(1H-indol-3-yl)vinyl]quinoline.
Should peer-reviewed scientific literature containing the characterization of This compound become available, a comprehensive article adhering to the requested structure and content could be generated.
Development and Evaluation of Indolylquinoline Derivatives and Analogues
Synthesis of Novel Conjugated Indolylquinoline Systems
The creation of conjugated indolylquinoline systems, particularly those with a vinyl linkage, involves specific synthetic strategies that aim for efficiency and regioselectivity. One-pot methodologies are highly desirable to streamline the synthesis process. A notable one-pot approach for synthesizing 4-(1H-indol-3-yl)quinolines involves the conjugate addition of sodium iodide to β-(2-aminophenyl)-α,β-ynones, followed by cyclization and a palladium-catalyzed reaction with 2-alkynyl-trifluoroacetanilides. thieme-connect.com This entire sequence can be conveniently carried out in a single flask using ethanol (B145695) as the solvent, avoiding intermediate work-up steps. thieme-connect.com
Another versatile method for constructing quinoline (B57606) rings is the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This method and its variations are fundamental in generating the quinoline core, which can then be further modified. organic-chemistry.org For the specific synthesis of the vinyl-linked system, a common strategy involves the Wittig reaction or Horner-Wadsworth-Emmons reaction between a quinoline-4-carboxaldehyde and a triphenylphosphonium salt derived from an indole-3-methyl halide.
The synthesis can also be approached by constructing the indole (B1671886) ring onto a pre-existing quinoline structure or vice versa. For instance, methods for the C-alkylation of indoles with Baylis–Hillman adducts, followed by reductive cyclization, have been developed to form indolylquinoline derivatives. researchgate.net Furthermore, the synthesis of functionalized tetrahydroquinoline containing an indole scaffold has been achieved through an inverse-electron-demand aza-Diels–Alder reaction, yielding products with high diastereoselectivity. acs.org While this produces a saturated linkage, modifications could potentially introduce the desired vinyl conjugation.
The table below summarizes key synthetic approaches for related structures.
| Reaction Type | Key Reagents/Catalysts | Product Type | Key Features |
| One-Pot Annulation | NaI, Pd-catalyst | 4-(1H-indol-3-yl)quinolines | Operationally simple, no intermediate work-up. thieme-connect.com |
| Friedländer Synthesis | Acid or base catalyst | Quinolines | Versatile method for quinoline ring formation. organic-chemistry.org |
| Reductive Cyclization | Baylis–Hillman adducts | Indolylquinolines | Involves C-alkylation of indoles. researchgate.netacs.org |
| Aza-Diels-Alder Reaction | - | Tetrahydroquinoline-indole scaffolds | High diastereoselectivity. acs.org |
Functionalization for Specific Biological Probes and Imaging Applications
The inherent fluorescence of the quinoline and indole rings makes the 4-[2-(1H-indol-3-yl)vinyl]quinoline scaffold an excellent candidate for developing biological probes. Functionalization of this core structure allows for the tuning of its photophysical properties and targeting of specific cellular components.
Researchers have developed highly modular quinoline-based probes that can be engineered for various applications by modifying three strategic domains: one for compound polarization, another for tuning photophysical properties, and a third for introducing structural diversity. nih.gov This modular approach, often utilizing regioselective palladium-catalyzed cross-coupling reactions, enables the rapid synthesis of diverse fluorophores for high-throughput screening and live-cell imaging. nih.gov
For instance, deep-red emissive probes with benzo[c,d]indole-quinoline monomethine cyanine (B1664457) scaffolds have been designed for the fluorescence imaging of nucleolar RNA in living cells. elsevierpure.com These probes exhibit a significant "off-on" fluorescence response upon binding to RNA, with emission in the deep-red spectral region (>650 nm), which is advantageous for minimizing background autofluorescence and for compatibility with other stains in multicolor imaging. elsevierpure.com
The functionalization is not limited to small molecules. Surfaces of neural probes have been modified with biological materials to reduce immune response and target specific cell types for monitoring. nih.gov While not directly involving the specific compound, this highlights the principle of functionalization for targeted biological interaction. The development of fluorescent probes for imaging specific organelles like lipid droplets often focuses on enhancing properties like photostability, specificity, and fluorescence lifetime to enable advanced imaging techniques such as time-lapse three-dimensional confocal imaging and STED super-resolution imaging. nih.gov
The table below details the functionalization strategies for developing biological probes.
| Probe Scaffold | Target | Key Feature | Application |
| Benzo[c,d]indole-quinoline (BIQ) | Nucleolar RNA | Deep-red "off-on" fluorescence (>100-fold enhancement). elsevierpure.com | Live-cell imaging, RNA sensing. elsevierpure.com |
| Modular Quinoline-based | General/Tunable | Three domains for polarization, photophysics, and diversity. nih.gov | Live-cell imaging, pH sensing. nih.gov |
| Quinoline-based (Lipi-QA) | Lipid Droplets | High photostability, long fluorescence lifetime. nih.gov | 3D confocal and STED super-resolution imaging. nih.gov |
Comparative Studies of Indolylquinoline Isomers and Structural Variants
The biological activity and physical properties of indolylquinoline derivatives are highly dependent on their isomeric form and structural arrangement. Comparative studies of isomers and variants are crucial for establishing structure-activity relationships (SAR).
One area of study involves comparing different linkage points between the indole and quinoline rings. For example, the properties of this compound can be compared to its isomers where the vinyl group is attached to other positions on the quinoline ring (e.g., position 2) or where the linkage originates from a different position on the indole ring (e.g., position 2).
Structural variants also include modifications to the core scaffold. Studies on CF3-substituted (hetero)aryl-quinoline hybrid molecules have been conducted to assess their antibacterial activity. nih.govoup.com These studies modify key regions of the quinoline scaffold and the attached aryl group (including indole) to analyze the impact on potency. nih.govoup.com For example, a CF3-substituted indole-quinoline hybrid was found to disrupt the bacterial proton motive force, demonstrating a mechanism of action that is challenging for bacteria to overcome. nih.govoup.com
Furthermore, the degree of saturation in the linkage can be a critical structural variant. The properties of the vinyl-conjugated system can be compared to its saturated analogue, 4-[2-(1H-indol-3-yl)ethyl]quinoline, or to the directly linked 4-(1H-indol-3-yl)quinoline. Such comparisons help elucidate the role of the conjugated vinyl bridge in the molecule's electronic properties and biological interactions. In a related context, comparative studies of dyes with quinazoline (B50416) versus quinoline chromophores have been performed to evaluate their performance in dye-sensitized solar cells, highlighting how the core heterocycle influences electronic properties. researchgate.net
The table below summarizes findings from comparative studies of indolylquinoline variants.
| Structural Variation | Compound Class | Key Finding | Reference |
| CF3-Substitution | Indole-quinoline hybrids | CF3-group provides a stable and editable scaffold without compromising antibacterial potency. | oup.com |
| N-oxide functionality | Indole-quinoline N-oxide hybrids | N-oxide functionality can be edited without loss of potency, allowing for PK property enhancement. | oup.com |
| Chromophore Core | Quinoline vs. Quinazoline | The choice of heterocyclic core significantly impacts the optoelectronic properties. | researchgate.net |
| Tautomeric Forms | Indolo[2,3-c]quinolines | Can exist in two tautomeric forms in solution, which can affect their biological interactions. | acs.org |
Design of Hybrid Molecules Incorporating Quinoline-Indole Scaffolds with Other Heterocycles (e.g., Triazoles, Pyrimidines, Chalcones, Oxazoles)
Molecular hybridization, the strategy of covalently linking two or more pharmacophores, is a powerful tool in drug discovery to develop agents with improved efficacy or novel mechanisms of action. mdpi.comresearchgate.net The quinoline-indole scaffold is a common foundation for creating such hybrid molecules, leveraging its inherent biological activities.
Triazoles: The triazole ring is often used as a stable and biocompatible linker or pharmacophore. mdpi.com Hybrid molecules combining quinoline and triazole moieties have been synthesized and evaluated for various biological activities, including as inhibitors of α-amylase and α-glucosidase. frontiersin.org The design often involves linking the quinoline and another aromatic system via a 1,2,3-triazole ring, frequently synthesized using copper-catalyzed "click chemistry". mdpi.com
Pyrimidines: Quinoline-pyrimidine hybrids have been designed as potential antimalarial agents. nih.govresearchgate.net In these designs, a series of N-(7-chloroquinolin-4-yl)-N'-(4,6-diphenylpyrimidin-2-yl)alkanediamine hybrids were synthesized, where the pyrimidine (B1678525) core and the linker length were varied to optimize activity against Plasmodium falciparum. nih.govresearchgate.net
Chalcones: Chalcones, characterized by an α,β-unsaturated ketone system, are another privileged scaffold in medicinal chemistry. ijmspr.in Novel quinoline-chalcone derivatives have been developed as potent antitumor agents that act as microtubule polymerization inhibitors. acs.org These hybrids typically link a quinoline ring to one of the aryl rings of the chalcone (B49325) moiety. acs.orgwindows.net The design aims to combine the biological profiles of both scaffolds to achieve synergistic effects.
Oxazoles: Oxazole-containing hybrids have also been explored. mdpi.comekb.egijpsjournal.com For example, new series of β-lapachone analogues incorporating a 2-amino oxazole (B20620) moiety have been designed and synthesized, demonstrating the utility of combining quinone-like structures with various heterocycles. mdpi.com Quinoline-oxazole hybrids have shown potential as anticancer agents. ekb.egijpsjournal.com
The table below provides examples of hybrid molecules based on the quinoline-indole scaffold.
| Hybrid Heterocycle | Design Strategy | Target/Application | Key Finding |
| Triazole | Linked to quinoline scaffold as a bioisostere or linker. mdpi.comfrontiersin.org | Antidiabetic, Anticancer. mdpi.comfrontiersin.org | Fluoro-substituted hybrids showed significant α-amylase inhibition. frontiersin.org |
| Pyrimidine | Linked to 4-aminoquinoline (B48711) via an alkanediamine chain. nih.govresearchgate.net | Antimalarial. nih.govresearchgate.net | A butyl linker and hydroxyl-phenyl substitution on the pyrimidine yielded the most potent compound. nih.gov |
| Chalcone | Quinoline moiety attached to the chalcone backbone. acs.orgwindows.net | Anticancer (tubulin inhibition). acs.org | A specific derivative (24d) showed potent activity (IC50 in the nanomolar range) and a good safety profile. acs.org |
| Oxazole | Quinoline-based analogs linked to oxazole. ekb.egijpsjournal.com | Anticancer (tubulin inhibition). ekb.eg | Hybrids demonstrated potent cytotoxic effects and significant tubulin inhibitory activity. ekb.eg |
Future Research Directions and Unexplored Potential of Indolylquinolines
Advanced Synthetic Methodologies for Enhanced Efficiency and Scope
The future of indolylquinoline research is intrinsically linked to the development of more efficient and versatile synthetic strategies. While classical methods like the Friedländer and Combes syntheses provide access to the quinoline (B57606) core, and various indole (B1671886) syntheses are well-established, the construction of complex indolylquinolines such as 4-[2-(1H-indol-3-yl)vinyl]quinoline often requires multi-step sequences that can be cumbersome and low-yielding. iipseries.org Future efforts should focus on the following areas:
Transition Metal-Catalyzed Cross-Coupling Reactions: The development of novel palladium, copper, or nickel-catalyzed cross-coupling reactions could enable the direct and regioselective linkage of pre-functionalized indole and quinoline precursors. This would significantly shorten synthetic routes and allow for the introduction of a wider range of substituents.
C-H Activation/Functionalization: Direct C-H activation strategies represent a paradigm shift in organic synthesis. Applying these methods to the indole and quinoline cores would allow for the late-stage modification of the scaffold, providing rapid access to libraries of analogues for structure-activity relationship (SAR) studies.
Photocatalysis and Electrochemistry: These emerging synthetic techniques offer mild and environmentally friendly alternatives to traditional methods. nih.gov The development of photocatalytic or electrochemical methods for the synthesis of the vinyl linker in this compound, for instance, could improve yields and reduce waste.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction optimization. The development of flow-based syntheses for indolylquinolines would be highly beneficial for their production on a larger scale for further biological evaluation and material science applications.
| Synthetic Methodology | Potential Advantages | Applicability to Indolylquinolines |
| Transition Metal Catalysis | High efficiency, broad substrate scope, regioselectivity | Direct coupling of indole and quinoline fragments |
| C-H Activation | Atom economy, late-stage functionalization | Rapid generation of diverse analogues for SAR studies |
| Photocatalysis/Electrochemistry | Mild reaction conditions, green chemistry | Formation of the vinyl linker, cyclization reactions |
| Flow Chemistry | Scalability, safety, precise reaction control | Large-scale production for advanced studies |
Comprehensive Mechanistic Elucidation of Biological Activities at a Systems Level
Indole and quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties. researchgate.netresearchgate.netnih.govdocumentsdelivered.com However, the precise molecular mechanisms underlying these activities are often not fully understood. For indolylquinolines, a systems-level approach is necessary to unravel their complex biological effects.
Future research should focus on:
Target Identification and Validation: Utilizing chemoproteomics and other advanced techniques to identify the specific protein targets of indolylquinolines within the cell. For example, quinoline-containing antimalarials are known to interfere with hemoglobin digestion in the parasite's food vacuole. nih.gov Investigating whether this compound or its derivatives share this mechanism or have novel targets is crucial.
Pathway Analysis: Once targets are identified, comprehensive studies are needed to understand how the modulation of these targets affects cellular signaling pathways. For instance, some quinoline derivatives have been shown to target the PI3K/AKT/mTOR pathway in cancer cells. researchgate.net
Multi-omics Approaches: Integrating genomics, transcriptomics, proteomics, and metabolomics data to obtain a holistic view of the cellular response to indolylquinoline treatment. This will help to identify potential off-target effects and resistance mechanisms.
Rational Design of Highly Selective and Potent Indolylquinoline Modulators
The development of indolylquinoline-based therapeutics will depend on the ability to design molecules with high potency and selectivity for their intended biological targets, thereby minimizing off-target effects and toxicity.
Key strategies for the future include:
Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to understand the binding interactions between indolylquinolines and their protein targets. This information can then be used to design new analogues with improved affinity and selectivity.
Pharmacophore Modeling and Virtual Screening: Developing computational models that capture the key structural features required for biological activity. These models can then be used to screen large virtual libraries of compounds to identify new indolylquinoline scaffolds with desired properties.
Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to create more potent and selective ligands.
| Design Strategy | Key Techniques | Expected Outcome |
| Structure-Based Design | X-ray crystallography, NMR spectroscopy, molecular docking | Analogues with optimized binding affinity and selectivity |
| Pharmacophore Modeling | 3D-QSAR, virtual screening | Identification of novel and diverse indolylquinoline scaffolds |
| Fragment-Based Discovery | Fragment screening (e.g., by NMR or SPR), fragment linking/growing | Highly efficient ligands with favorable physicochemical properties |
Integration with Emerging Research Fields in Chemical Biology and Materials Science
The unique photophysical and electronic properties of the indolylquinoline scaffold make it an attractive candidate for applications beyond medicine. Future research should explore the integration of indolylquinolines into emerging fields such as chemical biology and materials science.
Potential areas of exploration include:
Chemical Probes and Biosensors: Designing fluorescent indolylquinoline derivatives that can be used to visualize and track specific biomolecules or cellular processes. The extended π-conjugation in this compound suggests it may possess interesting photophysical properties that could be exploited for this purpose.
Organic Electronics: Investigating the potential of indolylquinolines as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The tunable electronic properties of the scaffold could lead to the development of new high-performance organic electronic materials.
Smart Materials: Developing indolylquinoline-based polymers or supramolecular assemblies that respond to external stimuli such as light, pH, or temperature. These "smart" materials could have applications in areas such as drug delivery, sensing, and catalysis.
Q & A
Q. What are the standard synthetic routes for 4-[2-(1H-indol-3-yl)vinyl]quinoline, and how can researchers optimize yields?
A common method involves the reduction of nitro groups to amines followed by cyclization and aromatization. For example, Fe/HCl-mediated reduction of nitro intermediates under acidic conditions has been reported to yield indole-quinoline hybrids efficiently . Optimization strategies include controlling reaction temperature (50–80°C) and stoichiometric ratios of Fe/HCl to minimize side products like over-reduced amines. Chromatographic purification (e.g., silica gel column) is recommended for isolating the target compound.
Q. How can researchers confirm the structural identity of this compound?
X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is the gold standard. For example, SHELX software enables precise determination of bond lengths and angles in heterocyclic systems, critical for distinguishing between regioisomers . Complementary techniques include NMR (e.g., H, C, and 2D-COSY for vinyl linkage confirmation) and high-resolution mass spectrometry (HRMS) to verify molecular weight.
Q. What preliminary biological assays are suitable for evaluating this compound derivatives?
Initial screening often focuses on antimicrobial and enzyme inhibition assays. For instance:
- Antibacterial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., Staphylococcus aureus) .
- Enzyme inhibition : PDE4 (phosphodiesterase 4) inhibition assays using fluorescence-based protocols .
- Cytotoxicity : MTT assays on mammalian cell lines to rule out nonspecific toxicity.
Advanced Research Questions
Q. How can computational methods enhance the synthesis and functionalization of this compound?
Density functional theory (DFT) calculations predict regioselectivity in cyclization steps. For example, modeling the electron density of the vinyl-indole moiety helps identify reactive sites for electrophilic substitution. Molecular docking (e.g., AutoDock Vina) can also prioritize derivatives for PDE4 inhibition by simulating binding to the enzyme’s active site .
Q. What mechanistic insights explain the antibacterial activity of this compound derivatives?
Studies suggest dual mechanisms:
- Membrane disruption : The planar quinoline scaffold intercalates into bacterial membranes, as shown in fluorinated quinoline analogs .
- Protein kinase C (PKC) inhibition : Structural analogs (e.g., 3-(1H-indol-3-yl)-4-quinolinyl-pyrrole-2,5-diones) block PKC signaling, critical for bacterial virulence .
Validate these hypotheses via transcriptomic profiling (RNA-seq) of treated bacterial cultures.
Q. How do structural modifications (e.g., halogenation) affect the bioactivity of this compound?
Data from SAR studies indicate:
Q. How can researchers resolve contradictions in reported biological activity data?
For example, conflicting MIC values may arise from differences in bacterial strains or assay conditions. Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Meta-analysis of published data (e.g., cross-referencing patents and journal articles ) helps identify trends.
Q. What analytical challenges arise in characterizing this compound’s stability?
Q. How can crystallographic data inform the design of this compound-based therapeutics?
Crystal structures (e.g., CCDC entries) reveal intermolecular interactions critical for packing efficiency and solubility. For example, hydrogen bonding between the quinoline nitrogen and solvent molecules impacts crystallization solvents (e.g., THF vs. DMF) .
Q. What advanced applications exist beyond antimicrobial use?
Emerging research includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
